molecular formula C21H14Cl2N2O3S B5113087 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B5113087
M. Wt: 445.3 g/mol
InChI Key: XPYQMHIROGGZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide, also known as BHDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHDP is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies that have explored its various properties and potential uses.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide involves its ability to react with ROS, which leads to the formation of a fluorescent product. This reaction is highly specific, and it has been shown to be able to detect ROS in a wide range of biological samples, including cells, tissues, and whole organisms.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its anti-inflammatory properties, and its ability to protect against oxidative stress. These effects are thought to be related to its ability to react with ROS and to its ability to modulate various signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide in lab experiments is its high selectivity for ROS, which allows for the detection of these molecules in a wide range of biological samples. However, there are also some limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide, including its use as a diagnostic tool for the detection of ROS-related diseases, its development as a therapeutic agent for the treatment of cancer and other diseases, and its use as a tool for studying the role of ROS in aging and other biological processes. Additionally, there is potential for the development of new fluorescent probes based on N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide that could be used for a wide range of biological applications.

Synthesis Methods

The synthesis method for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide involves several steps, including the reaction of 2,4-dichlorophenol with sodium hydroxide to form the corresponding phenoxide ion. This is then reacted with 2-chloroacetyl chloride to form the intermediate compound, which is subsequently reacted with 2-aminobenzothiazole to form the final product.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to be highly selective for the detection of ROS, and it has been used to study the role of ROS in various biological processes, including aging, cancer, and inflammation.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-14(17(26)10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYQMHIROGGZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.